An In-depth Technical Guide to 1-Undecyne: Properties, Reactivity, and Applications in Modern Synthesis
An In-depth Technical Guide to 1-Undecyne: Properties, Reactivity, and Applications in Modern Synthesis
Introduction
1-Undecyne (C₁₁H₂₀) is a terminal alkyne distinguished by a carbon-carbon triple bond at the terminus of an eleven-carbon chain.[1][2] This structural feature, combining a reactive functional group with a significant lipophilic tail, makes 1-undecyne a versatile and valuable building block in organic synthesis. Its utility extends from fundamental carbon-carbon bond-forming reactions to advanced applications in medicinal chemistry and materials science.[3][4] The terminal proton's acidity and the high electron density of the π-systems in the triple bond dictate its reactivity, allowing for a wide array of chemical transformations.[5] This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of 1-undecyne, with a focus on its practical applications and the experimental methodologies relevant to researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The unique chemical behavior of 1-undecyne is a direct consequence of its molecular architecture, which features a linear sp-hybridized carbon duo at one end of a flexible nine-carbon sp³-hybridized chain.
Structural Characteristics
The defining feature of 1-undecyne is the C≡C triple bond at the C1 position. The two carbon atoms of the alkyne group are sp-hybridized, resulting in a linear geometry with bond angles of approximately 180°. This rigidity at the terminus contrasts with the flexibility of the nonyl (C9) alkyl chain.
Caption: Chemical structure of 1-Undecyne (C₁₁H₂₀).
Physical and Chemical Identifiers
A summary of the key identifiers and properties for 1-undecyne is provided below, consolidating data from various chemical databases and suppliers.
| Property | Value | Reference(s) |
| IUPAC Name | undec-1-yne | [1][3] |
| CAS Number | 2243-98-3 | [1][3][6] |
| Molecular Formula | C₁₁H₂₀ | [1][3] |
| Molecular Weight | 152.28 g/mol | [1][3] |
| Appearance | Colorless to light yellow oily liquid | [3] |
| Melting Point | -25°C to -33°C | [3][7][8] |
| Boiling Point | 195-196°C (at 760 mmHg); 73°C (at 10 mmHg) | [3][7][9] |
| Density | 0.773 g/cm³ at 25°C | [3][8] |
| Refractive Index (n²⁰/D) | 1.431 | [3][8] |
| Flash Point | 65°C (149°F) | [3][10] |
| Solubility | Miscible with acetone, ether, ethanol, benzene; slightly miscible with water. | [6][7][10] |
| InChIKey | YVSFLVNWJIEJRV-UHFFFAOYSA-N | [1][3] |
| SMILES | CCCCCCCCCC#C | [1][3] |
Synthesis of 1-Undecyne
The most prevalent and industrially scalable method for synthesizing 1-undecyne is through the alkylation of acetylene.[3] This classic organometallic approach leverages the acidity of the acetylenic proton to create a potent carbon nucleophile.
Alkylation of Acetylene: A Validated Protocol
This procedure involves the deprotonation of acetylene by a strong base, typically sodium amide (NaNH₂), to form an acetylide anion. This anion then acts as a nucleophile, displacing a halide from a long-chain alkyl halide, such as 1-bromononane, in an Sₙ2 reaction.
Experimental Protocol: Synthesis via Acetylene Alkylation
-
Apparatus Setup: A three-necked, flame-dried, round-bottom flask is equipped with a magnetic stirrer, a dry ice condenser, and a gas inlet for acetylene. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Base Preparation: Liquid ammonia is condensed into the flask at -78°C. A catalytic amount of iron(III) nitrate is added, followed by the portion-wise addition of sodium metal until a persistent blue color is observed, indicating the formation of the sodium amide base.
-
Acetylide Formation: Acetylene gas is bubbled through the sodium amide solution. The disappearance of the blue color signifies the formation of sodium acetylide.
-
Alkylation: 1-Bromononane (CH₃(CH₂)₈Br) is added dropwise to the acetylide suspension. The reaction is allowed to stir for several hours, gradually warming to room temperature to allow the ammonia to evaporate.
-
Workup and Purification: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is extracted with a nonpolar solvent (e.g., diethyl ether or hexane), washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 1-undecyne.
Causality and Self-Validation: The use of a very strong base like NaNH₂ in liquid ammonia is critical because the pKa of acetylene (~25) requires a base with a conjugate acid of a much higher pKa for complete deprotonation. The success of the Sₙ2 reaction is validated by the formation of a single major product with the correct molecular weight, confirmed via GC-MS, and the appearance of characteristic terminal alkyne signals in ¹H NMR and IR spectroscopy, as detailed in Section 4.
Caption: Workflow for the synthesis of 1-undecyne.
Chemical Reactivity and Synthetic Applications
The reactivity of 1-undecyne is dominated by the terminal alkyne functionality, making it a versatile precursor for a multitude of molecular structures.[11]
Reactions at the Terminal Proton: Acetylide Chemistry
The terminal proton is weakly acidic (pKa ≈ 25) and can be removed by strong bases to form an undecynylide anion. This nucleophile is central to C-C bond formation.
-
Sonogashira Coupling: The palladium-catalyzed cross-coupling of 1-undecyne with aryl or vinyl halides is a powerful method for creating complex conjugated systems. This reaction is a cornerstone in the synthesis of pharmaceuticals and organic electronic materials.[3][12]
Addition Reactions to the Triple Bond
Like alkenes, alkynes undergo addition reactions, and the presence of two π-bonds allows for single or double addition.[11][13][14]
-
Hydrogenation:
-
Complete Reduction: Catalytic hydrogenation with H₂ over catalysts like Pd/C or Pt reduces the alkyne completely to undecane.
-
Partial Reduction: Using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), stops the reaction at the alkene stage, yielding cis-undec-1-ene with high stereoselectivity.[13] Reduction with sodium in liquid ammonia produces trans-undec-1-ene.
-
-
Hydration:
-
Markovnikov Addition: In the presence of aqueous acid and a mercury(II) sulfate catalyst, hydration of 1-undecyne follows Markovnikov's rule to produce undecan-2-one (a methyl ketone).[13][15] The reaction proceeds via an enol intermediate which tautomerizes to the more stable ketone.
-
Anti-Markovnikov Addition: Hydroboration-oxidation, using a sterically hindered borane (e.g., 9-BBN or disiamylborane) followed by oxidation with H₂O₂/NaOH, results in the anti-Markovnikov addition of water, yielding undecanal (an aldehyde).[5][13]
-
-
Halogenation and Hydrohalogenation: 1-undecyne reacts with halogens (Br₂, Cl₂) and hydrogen halides (HBr, HCl) in electrophilic addition reactions.[14] The reaction can be controlled to add one or two equivalents, leading to dihaloalkenes or tetrahaloalkanes, respectively. Addition of HBr in the presence of peroxides proceeds via a radical mechanism to give the anti-Markovnikov product.[14]
Cycloaddition Reactions: "Click" Chemistry
1-Undecyne is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry."[16][17] This reaction provides a highly efficient and regiospecific route to 1,4-disubstituted 1,2,3-triazoles. Given the stability and prevalence of the triazole motif in bioactive molecules, this application is of paramount importance in drug discovery and development.[18][19]
Caption: Key reaction pathways involving 1-undecyne.
Spectroscopic and Analytical Characterization
Unambiguous identification of 1-undecyne and its reaction products relies on a combination of standard spectroscopic techniques.[1][20]
Spectroscopic Data Summary
| Technique | Key Diagnostic Feature(s) | Reference(s) |
| IR Spectroscopy | - ≡C-H Stretch: Sharp, strong absorption at ~3300 cm⁻¹- C≡C Stretch: Weak absorption at ~2120 cm⁻¹ | [20] |
| ¹H NMR (CDCl₃) | - Acetylenic Proton (≡C-H): Triplet at δ ≈ 1.8-2.0 ppm- Methylene Protons (-CH₂-C≡): Multiplet at δ ≈ 2.2 ppm | [20] |
| ¹³C NMR (CDCl₃) | - Terminal Alkyne Carbon (≡C-H): δ ≈ 68 ppm- Internal Alkyne Carbon (-C≡): δ ≈ 84 ppm | [20] |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z = 152- Key Fragments: Loss of alkyl radicals leading to peaks at m/z = 123, 109, 95, 81, 67, 55, 41. | [20][21] |
General Protocol for Spectroscopic Analysis
This protocol outlines the standard procedure for acquiring the necessary spectra for structural validation.
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃) and transfer to a 5 mm NMR tube.
-
IR: For a neat liquid, place one drop between two NaCl or KBr salt plates to form a thin film.
-
GC-MS: Prepare a dilute solution (~1 mg/mL) of the analyte in a volatile solvent like hexane or dichloromethane.
-
-
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C{¹H} spectra on a standard NMR spectrometer (e.g., 400 MHz). Use standard pulse programs. For ¹³C, ensure a sufficient relaxation delay (2-5 s) for accurate integration of quaternary carbons.
-
IR: Record the spectrum on an FT-IR spectrometer from 4000 cm⁻¹ to 400 cm⁻¹. Obtain a background spectrum of the empty salt plates first.
-
GC-MS: Inject 1 µL of the prepared sample into the GC-MS system. Use a standard temperature program that allows for the separation of components and obtain the electron ionization (EI) mass spectrum of the desired peak.
-
-
Data Analysis: Compare the acquired spectra with reference data to confirm the identity and purity of the compound. The presence of the sharp ≡C-H stretch in the IR and the characteristic acetylenic proton signal in the ¹H NMR are definitive markers for 1-undecyne.
Safety and Handling
Proper handling of 1-undecyne is essential for laboratory safety. It is classified as a combustible liquid and can cause serious eye irritation.[1][22][23]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[22][24] Keep away from heat, sparks, open flames, and strong oxidizing agents.[10][22]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[22][25] Some suppliers recommend refrigeration.[4][9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[22][23] Avoid release to the environment, as it may cause long-lasting harmful effects to aquatic life.[1][23]
Conclusion
1-Undecyne is a foundational building block in organic chemistry, offering a powerful combination of a reactive terminal alkyne and a substantial hydrocarbon chain. Its well-defined reactivity, particularly in modern synthetic methods like Sonogashira coupling and click chemistry, cements its role as a critical tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and characteristic reactivity, as outlined in this guide, is essential for leveraging its full synthetic potential in the development of novel and complex molecular architectures.
References
- 1-Undecyne - 2243-98-3 - Vulcanchem. (n.d.).
- 1-Undecyne - ChemBK. (2024-04-10).
- Undecyne - ChemBK. (2024-04-10).
- 1-Undecyne, 97% 10 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
-
1-Undecyne | C11H20 | CID 75249 - PubChem. (n.d.). Retrieved from [Link]
-
Chemical Properties of 1-Undecyne (CAS 2243-98-3) - Cheméo. (n.d.). Retrieved from [Link]
-
1-undecyne - Stenutz. (n.d.). Retrieved from [Link]
-
Reactions of Alkynes - OrgoSolver. (n.d.). Retrieved from [Link]
-
1-Undecyne - MySkinRecipes. (n.d.). Retrieved from [Link]
-
Synthesis (5) - Reactions of Alkynes - Master Organic Chemistry. (2014-01-29). Retrieved from [Link]
-
1-UNDECYNE 2243-98-3 wiki. (n.d.). Retrieved from [Link]
-
Alkyne Reactivity - MSU chemistry. (n.d.). Retrieved from [Link]
-
9.3: Reactions of Alkynes - Addition of HX and X₂ - Chemistry LibreTexts. (2024-03-24). Retrieved from [Link]
-
1-Undecyne - LookChem. (n.d.). Retrieved from [Link]
-
Hydration of alkynes (video) - Khan Academy. (n.d.). Retrieved from [Link]
-
1-Undecyne - NIST WebBook. (n.d.). Retrieved from [Link]
-
1-undecyne (CHEBI:87545) - EMBL-EBI. (n.d.). Retrieved from [Link]
-
Click chemistry: Current developments and applications in drug discovery. (n.d.). Retrieved from [Link]
-
The Use of Click Chemisty in Drug Development Applications - DergiPark. (n.d.). Retrieved from [Link]
-
Click Chemistry, A Powerful Tool for Pharmaceutical Sciences - SciSpace. (n.d.). Retrieved from [Link]
Sources
- 1. 1-Undecyne | C11H20 | CID 75249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-undecyne (CHEBI:87545) [ebi.ac.uk]
- 3. 1-Undecyne (2243-98-3) for sale [vulcanchem.com]
- 4. lookchem.com [lookchem.com]
- 5. Alkyne Reactivity [www2.chemistry.msu.edu]
- 6. 1-UNDECYNE | 2243-98-3 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. 1-undecyne [stenutz.eu]
- 9. 2243-98-3 CAS MSDS (1-UNDECYNE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 1-Undecyne, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 1-Undecyne [myskinrecipes.com]
- 13. orgosolver.com [orgosolver.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Khan Academy [khanacademy.org]
- 16. benchchem.com [benchchem.com]
- 17. scispace.com [scispace.com]
- 18. Click chemistry: Current developments and applications in drug discovery | Semantic Scholar [semanticscholar.org]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. benchchem.com [benchchem.com]
- 21. 1-Undecyne [webbook.nist.gov]
- 22. fishersci.com [fishersci.com]
- 23. echemi.com [echemi.com]
- 24. Page loading... [guidechem.com]
- 25. 1-Undecyne | 2243-98-3 | CAA24398 | Biosynth [biosynth.com]
